molecular formula C18H27N3O3 B7111570 Ethyl 2-methyl-4-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]morpholine-2-carboxylate

Ethyl 2-methyl-4-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]morpholine-2-carboxylate

Cat. No.: B7111570
M. Wt: 333.4 g/mol
InChI Key: GRDZPMXWNOMRGD-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]morpholine-2-carboxylate is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by its unique structure, which includes a morpholine ring, a pyrrolidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-4-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]morpholine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolidine ring.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of suitable starting materials.

    Formation of the Morpholine Ring: The morpholine ring is formed by reacting ethyl 2-methylmorpholine-2-carboxylate with appropriate reagents.

    Coupling Reactions: The final step involves coupling the pyrrolidine, pyridine, and morpholine rings under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]morpholine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-methyl-4-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]morpholine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]morpholine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Shares structural similarities but differs in the presence of a piperidine ring instead of a morpholine ring.

    2-(Pyridin-2-yl)pyrimidine Derivatives: Similar in having a pyridine ring but differs in the overall structure and functional groups.

Uniqueness

This detailed article provides a comprehensive overview of Ethyl 2-methyl-4-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]morpholine-2-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-methyl-4-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]morpholine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-3-23-17(22)18(2)14-20(10-11-24-18)13-15-6-7-16(19-12-15)21-8-4-5-9-21/h6-7,12H,3-5,8-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDZPMXWNOMRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(CCO1)CC2=CN=C(C=C2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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